Hydrogen dimolybdate

Description

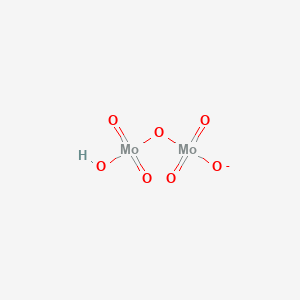

Hydrogen dimolybdate refers to compounds containing the dimolybdate ion (Mo₂O₇²⁻) with hydrogen as a counterion or protonated species. For example, H₂[(MoO₃)₂(C₂O₄)], a hydrogen-containing dimolybdate chelate, forms during the dissolution of calcium molybdate with oxalic acid . This compound species are also implicated in heterogeneous catalysts, where their structure is perturbed by interactions with zeolite frameworks .

Properties

Molecular Formula |

HMo2O7- |

|---|---|

Molecular Weight |

304.9 g/mol |

IUPAC Name |

hydroxy-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |

InChI |

InChI=1S/2Mo.H2O.6O/h;;1H2;;;;;;/q;+1;;;;;;;-1/p-1 |

InChI Key |

GYPPOHOXBAIXMW-UHFFFAOYSA-M |

Canonical SMILES |

O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium Dimolybdate ((NH₄)₂Mo₂O₇)

- Structure : Isomorphous with potassium dimolybdate, featuring infinite chains of edge-shared [MoO₆] octahedra linked by [MoO₄] tetrahedra. Ammonium ions occupy interchain positions .

- Synthesis : Produced by roasting molybdenum ore to MoO₃, followed by leaching with NH₄OH .

- Applications : Intermediate in molybdenum chemical production (e.g., catalysts, scintillators) .

- Thermal Behavior : Decomposes to MoO₃ upon heating, with controlled crystallization avoiding agglomeration .

Sodium Dimolybdate (Na₂Mo₂O₇)

- Structure : Distinct chain arrangement compared to NH₄⁺ and K⁺ analogs, as revealed by X-ray studies .

- Properties : High-quality single crystals exhibit luminescence and scintillation, making them suitable for radiation detection .

- Synthesis : Crystallized from molten salts or via solid-state reactions .

Cesium/Rubidium Dimolybdate (Cs₂Mo₂O₇, Rb₂Mo₂O₇)

- Structure : Salt-inclusion types with Cs⁺ or Rb⁺ balancing the dimolybdate charge. These exhibit unique configurations due to larger alkali metal ions .

- Applications : Studied for nuclear waste management due to thermodynamic stability .

Hydrogen Oxalato Dimolybdate (H₂[(MoO₃)₂(C₂O₄)])

- Structure : Chelate complex with oxalate bridging two MoO₃ units. Water-soluble and stabilized by hydrogen bonding .

- Reactivity : Forms during CaMoO₄ dissolution, with optimal synthesis at 40°C and 1 kmol/m³ H₂C₂O₄ .

Magnesium Dimolybdate (MgMo₂O₇)

- Structure : Chains of MoO₆ octahedra and MoO₄ tetrahedra, confirmed by EXAFS and wavelet transform analysis .

- Role in Catalysis : Serves as a model compound for Mo/HZSM-5 catalysts, where dimolybdate ions facilitate methane dehydroaromatization .

Data Tables

Table 1. Structural and Functional Comparison of Dimolybdate Compounds

Table 2. Spectroscopic Signatures

| Compound | IR Bands (cm⁻¹) | EXAFS Features | References |

|---|---|---|---|

| Dimolybdate species | 883 (Mo–O stretching) | Mo–Mo paths at ~3.1–3.3 Å | |

| Molybdate species | 826–831 | Single Mo–O coordination |

Key Research Findings

Catalytic Applications :

- This compound species in Mo/HZSM-5 catalysts promote methane aromatization. Their distorted structure, revealed by wavelet EXAFS, enhances reactivity .

- Ammonium dimolybdate is a precursor for hydrodesulfurization catalysts .

Scintillation Properties :

- Na₂Mo₂O₇ crystals exhibit high light yield (~15,000 photons/MeV), making them viable for radiation detection .

Structural Flexibility :

- Alkali metal dimolybdates (e.g., Cs₂Mo₂O₇) adopt varied configurations depending on counterion size, impacting thermal stability .

Chelation Behavior :

- Hydrogen oxalato dimolybdate forms soluble complexes critical in metal recovery processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.